N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a structurally complex pyrazolo-pyrimidinone derivative. Its core structure comprises a fused pyrazolo[4,3-d]pyrimidine scaffold, substituted with a furan-2-ylmethyl group at position 6, an ethyl group at position 1, and a methyl group at position 2. The acetamide side chain is further substituted with a 2,5-dimethylphenyl group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-28-21-20(16(4)25-28)26(13-19(29)24-18-11-14(2)8-9-15(18)3)23(31)27(22(21)30)12-17-7-6-10-32-17/h6-11H,5,12-13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDMSPFKZKYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and other therapeutic effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo-pyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 491.6 g/mol. The presence of the furan moiety is particularly significant as it is associated with various biological activities.
Antibacterial Activity
Research indicates that derivatives of compounds with similar structures exhibit broad-spectrum antibacterial activity. For instance, studies on related pyrazolo[4,3-d]pyrimidine derivatives have shown significant inhibition against various bacterial strains. The presence of electron-withdrawing groups on the phenyl ring generally enhances antibacterial potency. Table 1 summarizes the antibacterial activity of related compounds:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 0.91 |
| Compound B | S. aureus | 1.50 |
| Compound C | M. smegmatis | 50 |
Antitumor Activity
The furan moiety in the compound has been linked to cytotoxic effects against cancer cell lines. A study demonstrated that similar derivatives exhibited IC50 values less than that of standard chemotherapeutic agents like doxorubicin against various cancer cell lines, indicating potential for further development as antitumor agents.
Case Studies
- Antitumor Efficacy : In a study published in PMC, compounds structurally related to this compound were tested against HepG2 liver cancer cells. The results indicated significant cytotoxicity with an IC50 value lower than doxorubicin, suggesting a promising avenue for cancer treatment .
- Antibacterial Studies : Another study highlighted the antibacterial properties of similar compounds against Mycobacterium smegmatis, showing effective inhibition at concentrations comparable to existing antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial protein synthesis and cell wall synthesis.
- Interaction with DNA : Some derivatives display the ability to intercalate with DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.
Scientific Research Applications
The compound N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide has garnered attention for its potential applications in various scientific research fields. This article explores its applications, biological activities, and structure-activity relationships based on available literature.
Structural Representation
The compound features a complex structure that includes:
- A pyrazolopyrimidine core.
- Substituents such as furan and dimethylphenyl groups which contribute to its biological activity.
Pharmacological Research
The compound is primarily investigated for its pharmacological properties. Its structure suggests potential interactions with various biological targets, particularly in the field of medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications:
- Cyclooxygenase Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
- IC50 Values : Some derivatives show IC50 values comparable to established anti-inflammatory drugs.
Neuroprotective Properties
Research indicates that the compound may possess neuroprotective effects:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
- Potential Applications : This property opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparison with Similar Compounds
N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (Compound 31, )
- Core Structure : Pyrazolo[1,5-a]pyrimidine (vs. pyrazolo[4,3-d]pyrimidine in the target compound).
- Substituents :
- Fluoropyridinyl group at position 2 (vs. furan-2-ylmethyl in the target compound).
- Diethylacetamide side chain (vs. 2,5-dimethylphenyl-substituted acetamide).
- Synthesis : Prepared via Suzuki-Miyaura coupling, yielding 30% after chromatography .
- Physical Properties: Melting point 194–195°C; Rf 0.33 (dichloromethane/methanol 95:5).
(R)- and (S)-Enantiomers with Tetrahydro-pyrimidinone Moieties ()
- Core Structure: Hexanamide backbone with tetrahydro-pyrimidinone groups (vs. pyrazolo-pyrimidinone).
- Substituents: 2,6-Dimethylphenoxyacetamide (vs. 2,5-dimethylphenylacetamide). Hydroxy and phenyl groups in stereochemically distinct configurations.
Functional and Pharmacological Comparisons
Key Observations:
Side Chain Diversity : The 2,5-dimethylphenyl group in the target compound could improve target binding affinity compared to simpler alkylacetamide chains, as seen in ’s enantiomers .
Synthetic Challenges : Both the target compound and Compound 31 require multi-step syntheses, but the latter’s yield (30%) suggests room for optimization in analogous protocols .
Research Findings and Limitations
- In vitro assays to evaluate kinase or receptor binding.
- ADMET profiling to assess pharmacokinetic differences arising from substituent variations.
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
The compound’s physicochemical properties (e.g., hydrogen bond donors/acceptors, logP, topological polar surface area) directly impact solubility, bioavailability, and interaction with biological targets. For example, the hydrogen bond acceptor count (5) and XlogP (2.6) suggest moderate lipophilicity, necessitating solvent optimization for in vitro assays. Experimental designs should prioritize solvents like DMSO or ethanol for stock solutions and account for membrane permeability in cellular models .
Q. What methodologies are recommended for synthesizing and purifying this pyrazolopyrimidine derivative?
Synthesis typically involves multi-step reactions with heterocyclic condensation, alkylation, and amidation. Purification often employs column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (using ethanol/water mixtures). Critical steps include protecting group strategies for the furan-2-ylmethyl moiety and monitoring reaction progress via TLC or HPLC .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of H/C NMR (e.g., δ ~2.03 ppm for CH groups, aromatic proton splitting patterns), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR to verify carbonyl (C=O) stretches at ~1700 cm. X-ray crystallography may resolve ambiguities in stereochemistry or tautomeric forms .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the pyrazolopyrimidine core’s known role in ATP-binding site interactions. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ kinase assay). Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines, with IC values calculated using nonlinear regression .
Q. How can computational tools predict this compound’s binding affinity?
Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., CDK2 or PDE5) can model interactions. QSAR models using descriptors like logP, molar refractivity, and H-bond counts may predict activity trends. Validate predictions with experimental IC data .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (PK). Perform ADME studies:
- Metabolic stability: Liver microsome assays (human/rat) to assess CYP450-mediated degradation.
- Plasma protein binding: Equilibrium dialysis to measure free fraction.
- Bioavailability: Pharmacokinetic profiling in rodent models (IV vs. oral dosing). Adjust formulations (e.g., nanoemulsions) or modify substituents (e.g., ethyl to cyclopropyl groups) to enhance PK .
Q. What strategies optimize the compound’s selectivity across related enzyme isoforms?
Use isoform-specific enzymatic assays (e.g., PDE5 vs. PDE6) and co-crystallization to identify binding site variations. Introduce steric hindrance (e.g., bulkier furan substituents) or exploit electrostatic differences (e.g., sulfone groups for polar interactions). Structure-guided mutagenesis of target enzymes can validate selectivity mechanisms .
Q. How do structural modifications at the furan-2-ylmethyl position affect biological activity?
Replace the furan with thiophene or pyridine rings to evaluate electronic and steric effects. Synthesize analogs via Suzuki-Miyaura coupling or reductive amination. Compare IC values across analogs to establish SAR trends. Molecular dynamics simulations can reveal conformational changes in binding pockets .
Q. What experimental approaches address conflicting NMR and mass spectrometry data?
Contradictions may arise from impurities or tautomerism. Perform:
Q. How can researchers design studies to elucidate off-target effects?
Use proteome-wide profiling (e.g., thermal shift assays or affinity pulldown with immobilized compound) to identify unintended targets. CRISPR-Cas9 knockout models can validate off-target contributions to observed phenotypes. Network pharmacology tools (e.g., STRING) map potential pathways affected .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
